[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate
Overview
Description
The compound appears to be a nucleoside analog, which are compounds of great interest due to their potential biological activities and applications in medicinal chemistry. Nucleoside analogs often mimic the structure of naturally occurring nucleosides and can interfere with biological processes such as DNA and RNA synthesis.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step organic reactions. For example, the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with various reagents can afford different heterocyclic compounds through intramolecular cyclization, showcasing the versatility of carbazole derivatives in synthetic chemistry (Martin & Prasad, 2007). These methodologies could potentially be adapted for the synthesis of the compound .
Scientific Research Applications
Synthesis of Novel Compounds
- A study illustrated the synthesis of novel thiazolidines, azetidines, imidazolines, and imidazolin-4-ylidene acetates, emphasizing their potential for developing new chemical entities with varied biological activities (Desai et al., 2001).
Biological Activity and Antibacterial Properties
- Research on the synthesis of 3-pyrrol-3′-yloxindoles and their derivatives highlighted their potential biological significance, particularly in the context of pharmaceutical applications (Velikorodov et al., 2011).
Synthesis and Transformations in Medicinal Chemistry
- The study on the synthesis of 1H-imidazole 3-oxides derived from amino acid esters provided insights into the potential applications of these compounds in medicinal chemistry, particularly in the development of new drugs with improved therapeutic profiles (Jasiński et al., 2008).
Development of Antiprotozoal Agents
- Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines explored their antiprotozoal properties, showcasing the potential of these compounds in treating protozoal infections (Ismail et al., 2004).
Anticancer and Anti-5-lipoxygenase Agents
- A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives indicated their potential as anticancer and anti-5-lipoxygenase agents, offering a new avenue for cancer and inflammation treatment (Rahmouni et al., 2016).
properties
IUPAC Name |
[3,4-diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O8/c1-6(20)24-4-9-11(25-7(2)21)12(26-8(3)22)15(27-9)19-5-18-10(13(19)16)14(17)23/h5,9,11-12,15H,4,16H2,1-3H3,(H2,17,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVQACKXOOWCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303291 | |
Record name | 5-amino-1-(2,3,5-tri-o-acetylpentofuranosyl)-1h-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate | |
CAS RN |
23274-21-7 | |
Record name | NSC157736 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-1-(2,3,5-tri-o-acetylpentofuranosyl)-1h-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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